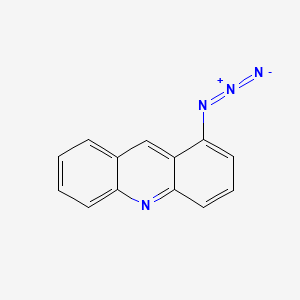

Acridine, 1-azido-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acridine, 1-azido- is a bioactive chemical.

Applications De Recherche Scientifique

Anticancer Applications

Acridine derivatives, including Acridine, 1-azido-, have been extensively studied for their cytotoxic properties against various cancer cell lines. The compound exhibits significant antiproliferative activity, making it a candidate for developing new anticancer therapies.

Case Study: Platinum-Acridine Hybrid Agents

A study explored a platinum-acridine hybrid agent that demonstrated enhanced cytotoxicity compared to traditional cisplatin. In three non-small cell lung cancer (NSCLC) cell lines (NCI-H460, NCI-H522, and NCI-H1435), the hybrid agent showed a cytotoxic enhancement of 40-200 times compared to cisplatin at low nanomolar concentrations. This was attributed to its ability to induce S phase arrest and inhibit DNA synthesis more effectively than cisplatin, suggesting potential for overcoming drug resistance in cancer treatments .

Click Chemistry Applications

Acridine, 1-azido- plays a crucial role in click chemistry, particularly in the azide-alkyne cycloaddition reactions. This methodology allows for the functionalization of biomolecules and the development of trackable drug candidates.

Innovative Approaches

Recent advancements have utilized azide-alkyne cycloaddition to synthesize novel platinum-based anticancer drugs. These methods enhance tumor targeting and provide insights into the biological effects of these drugs at the cellular level. The ability to track drug localization using click chemistry is pivotal for understanding drug mechanisms and resistance .

Photochemical Reactions

The photochemical properties of Acridine, 1-azido- enable its use in various light-driven reactions. The compound can undergo photoinitiated cycloaddition reactions when exposed to low-energy visible light sources.

Mechanistic Insights

Research indicates that acridine-substituted azirines can participate in cycloaddition reactions under blue light irradiation. This property is significant for bioorthogonal conjugation applications, allowing for the integration of fluorescent markers or anchors for further chemical modifications .

Beyond its applications in drug development, Acridine, 1-azido- exhibits various biological activities that contribute to its therapeutic potential.

Biological Activities Overview

Acridine derivatives are known for their:

- Anticancer effects

- Antimicrobial properties

- Antiacetylcholinesterase activity

- Neuroleptic effects

These diverse activities highlight the importance of acridine compounds in developing multi-targeted therapeutic agents .

Data Tables

Analyse Des Réactions Chimiques

Photolytic Activation and Mutagenic Activity

1-Azido-acridine derivatives exhibit enhanced biological activity upon photolytic activation. For instance, the 2-azido-analog of 9-aminoacridine demonstrates increased mutagenicity in Salmonella strains (TA1535, TA1537, TA1538) after light exposure, producing frameshift mutations characteristic of intercalating agents . This reaction mechanism involves covalent attachment to DNA via azide-to-nitrene rearrangement upon UV irradiation, forming repairable lesions .

Table 1: Photolytic Activation of Azido-Acridines

[3+2] Azide-Alkyne Cycloaddition (CuAAC)

1-Azido-acridine derivatives participate in copper(I)-catalyzed [3+2] cycloadditions with terminal alkynes to form 1,2,3-triazoles. For example, fluorinated azidoethanes (e.g., 1-azido-1,1,2,2-tetrafluoroethane) react with alkynes to yield 4-substituted N-tetrafluoroethyl-1,2,3-triazoles . These triazoles can undergo further reactions:

-

Rhodium(II)-Catalyzed Transannulation : Conversion of triazoles to N-tetrafluoroethylimidazoles via nitrile transannulation .

-

Triflic Acid Reaction : Acid-mediated denitrogenation of triazoles to β-enamido triflates .

Table 2: Cycloaddition Products and Subsequent Transformations

[3+3] Annulations

Rhodium(III)-catalyzed reactions between aromatic azides and imines yield acridines and phenazines. For example, coupling aromatic azides with azobenzenes or ketone-derived imines produces acridines through intramolecular electrophilic aromatic substitution . This method enables the synthesis of acridine frameworks with azide-derived moieties.

Table 3: Rh(III)-Catalyzed Acridine Synthesis

| Reactants | Products | Mechanistic Steps | Source |

|---|---|---|---|

| Aromatic Azide + Imine | Acridines/Phenazines | Rh(III)-mediated coupling, cyclization |

Reactions with Amines

Table 4: Amine Cycloaddition Products

| Amine Type | Product | Yields (∼) | Source |

|---|---|---|---|

| Alkyl/Cycloalkyl | 5-Substituted Tetrazoles | 70–90% | |

| Benzyl | Tetrazoles | Moderate |

Propriétés

Numéro CAS |

78276-11-6 |

|---|---|

Formule moléculaire |

C13H8N4 |

Poids moléculaire |

220.23 g/mol |

Nom IUPAC |

1-azidoacridine |

InChI |

InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H |

Clé InChI |

PQRFAYUCTLLEGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |

SMILES canonique |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |

Apparence |

Solid powder |

Key on ui other cas no. |

78276-11-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acridine, 1-azido- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.